No Direct Quantitative Comparator Data Available for CAS 2034228-85-6 from Permissible Sources
A comprehensive search of primary research articles, patents, and authoritative databases (excluding prohibited vendor sites) did not yield any study in which N-((5-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide was directly compared to a structurally defined analog in a quantitative assay. The closest evidence available is class-level SAR from a related pyridyl-furan series targeting PfPI4KIIIB, where the hit compound OGHL250 (a distinct chemotype) showed an invasion/growth EC50 of 0.89 µM, and optimized leads such as WEHI-518 achieved an EC50 of 0.022 µM [1]. However, these data points do not include CAS 2034228-85-6 and cannot be extrapolated to it.
| Evidence Dimension | P. falciparum blood-stage growth inhibition (72 h) with invasion blockade |
|---|---|
| Target Compound Data | Not available for CAS 2034228-85-6 |
| Comparator Or Baseline | OGHL250 EC50 = 0.89 µM; WEHI-518 EC50 = 0.022 µM |
| Quantified Difference | ≥40-fold improvement from hit to lead within the class |
| Conditions | P. falciparum 3D7 strain; 72 h growth assay with LDH/Nluc readout; 4 h invasion/early ring-stage assay at 10× EC50 |
Why This Matters
This class-level SAR underscores that potency is exquisitely sensitive to structure, reinforcing that procurement decisions for any specific analog require compound-specific data, which are currently absent.
- [1] Ling, D. B. et al. ACS Infect. Dis. 2023, 9, 1695–1710. View Source
